molecular formula C23H21N3O2 B6060020 N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide

N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide

Cat. No. B6060020
M. Wt: 371.4 g/mol
InChI Key: ITXNALKTBMJBEI-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, also known as CHQ, is a quinoline derivative that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide also inhibits the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to inhibit the activity of various enzymes such as topoisomerase II and carbonic anhydrase. In addition, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to have antiangiogenic properties by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide in lab experiments is its low toxicity, which makes it suitable for in vitro and in vivo studies. However, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has poor solubility in water, which can limit its use in certain experiments. In addition, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can undergo rapid metabolism in vivo, which can affect its pharmacokinetics and bioavailability.

Future Directions

There are several future directions for the study of N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to study the structure-activity relationship of N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide and its analogs to identify more potent and selective compounds. Furthermore, the development of novel drug delivery systems for N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can improve its solubility and bioavailability, leading to better therapeutic outcomes.

Synthesis Methods

N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can be synthesized through a multistep reaction involving the condensation reaction of 3-cyclohexen-1-carboxaldehyde and 2-hydroxybenzaldehyde to form the intermediate, 3-cyclohexen-1-ylmethylene-2-hydroxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate and 4-chloroquinoline to form N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide.

Scientific Research Applications

N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. Studies have shown that N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has shown antiviral activity against dengue virus and hepatitis C virus.

properties

IUPAC Name

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-2-(2-hydroxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-22-13-7-5-11-18(22)21-14-19(17-10-4-6-12-20(17)25-21)23(28)26-24-15-16-8-2-1-3-9-16/h1-2,4-7,10-16,27H,3,8-9H2,(H,26,28)/b24-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXNALKTBMJBEI-IWIPYMOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=N\NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-cyclohex-3-en-1-ylmethylidene]-2-(2-hydroxyphenyl)quinoline-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.